molecular formula C13H16O5 B12595009 6-Hydroxyoxan-3-yl 4-methoxybenzoate CAS No. 645412-85-7

6-Hydroxyoxan-3-yl 4-methoxybenzoate

Cat. No.: B12595009
CAS No.: 645412-85-7
M. Wt: 252.26 g/mol
InChI Key: FONDAZZDSCXNNT-UHFFFAOYSA-N
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Description

6-Hydroxyoxan-3-yl 4-methoxybenzoate is a chemical compound with the molecular formula C12H14O5. It is known for its unique structure, which includes a hydroxyoxane ring and a methoxybenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyoxan-3-yl 4-methoxybenzoate typically involves the esterification of 6-hydroxyoxan-3-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyoxan-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxyoxan-3-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Hydroxyoxan-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the methoxybenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4-methoxybenzoate
  • Ethyl 4-hydroxybenzoate
  • Propyl 4-methoxybenzoate

Comparison

6-Hydroxyoxan-3-yl 4-methoxybenzoate is unique due to the presence of both a hydroxyoxane ring and a methoxybenzoate group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the hydroxyoxane ring can enhance the compound’s solubility and reactivity, while the methoxybenzoate group can influence its interactions with biomolecules .

Properties

CAS No.

645412-85-7

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

(6-hydroxyoxan-3-yl) 4-methoxybenzoate

InChI

InChI=1S/C13H16O5/c1-16-10-4-2-9(3-5-10)13(15)18-11-6-7-12(14)17-8-11/h2-5,11-12,14H,6-8H2,1H3

InChI Key

FONDAZZDSCXNNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2CCC(OC2)O

Origin of Product

United States

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